Product packaging for 3-(4H-1,2,4-triazol-3-yl)propan-1-amine(Cat. No.:CAS No. 616197-93-4)

3-(4H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B6142869
CAS No.: 616197-93-4
M. Wt: 126.16 g/mol
InChI Key: XGQWLORBOSWDGW-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-3-yl)propan-1-amine features a 1,2,4-triazole heterocycle linked to a terminal primary amine via a three-carbon alkyl chain. This structure makes it a valuable scaffold in organic and medicinal chemistry research, particularly for the development of novel bioactive molecules. The 1,2,4-triazole core is a privileged structure in drug discovery, known to contribute to a wide spectrum of pharmacological activities. Scientific literature reports that 1,2,4-triazole derivatives exhibit antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The compound's primary amine group serves as a key functional handle, allowing researchers to readily incorporate this scaffold into larger molecular structures via amide bond formation or other coupling reactions. This enables the creation of diverse compound libraries for biological screening. Furthermore, the triazole ring itself can participate in annular prototropic tautomerism, a phenomenon that can influence the compound's chemical reactivity and interaction with biological targets . This compound is supplied For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care following appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4 B6142869 3-(4H-1,2,4-triazol-3-yl)propan-1-amine CAS No. 616197-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQWLORBOSWDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine and Analogs

Classical Synthetic Approaches for Triazole-Propylamine Derivatives

Traditional methods for synthesizing triazole-propylamine derivatives often involve multi-step sequences and specific reaction conditions. These established routes provide a reliable foundation for accessing these compounds.

Multi-Step Synthesis from Defined Precursors

The classical synthesis of 1,2,4-triazole (B32235) derivatives typically involves the cyclization of intermediates derived from precursors like hydrazides, amidrazones, or thiosemicarbazides. nih.govnih.govorganic-chemistry.orgmdpi.comnih.gov For instance, a common strategy begins with the reaction of a carboxylic acid derivative with hydrazine (B178648) to form a hydrazide. This intermediate can then be reacted with a source of carbon and nitrogen, such as an isothiocyanate or formamide (B127407), to construct the triazole ring. nih.govnih.gov

One general approach involves the preparation of 3-amino-1,2,4-triazoles from a substituted hydrazinecarboximidamide intermediate. nih.gov This key intermediate can be synthesized through two convergent routes, starting from either a thiourea (B124793) or a hydrazinecarbothioamide, allowing for variation in the substituents on the triazole ring and the amino group. nih.gov Another classical method involves the reaction of acylhydrazines with carbon disulfide in the presence of a base, followed by treatment with hydrazine monohydrate to yield substituted 1,2,4-triazoles. mdpi.com

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through the oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org Similarly, the reaction of secondary amides with hydrazides, activated by triflic anhydride (B1165640), can lead to the formation of the triazole ring. organic-chemistry.org

The following table summarizes some classical approaches to 1,2,4-triazole synthesis:

Starting MaterialsKey IntermediatesProduct TypeReference
Thiourea/HydrazinecarbothioamideHydrazinecarboximidamide3-Amino-1,2,4-triazoles nih.gov
Acylhydrazines, Carbon Disulfide, HydrazineDithiocarbazate derivativeSubstituted 1,2,4-triazoles mdpi.com
Amidrazones, Aldehydes-3,4,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org
Secondary Amides, Hydrazides-3,4,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org

Reaction Conditions and Solvent Systems in Traditional Syntheses

Traditional synthetic methods for triazoles often require specific solvent systems and reaction conditions to achieve good yields. Solvents like dimethylformamide (DMF), ethanol, and acetonitrile (B52724) are commonly employed. nih.govmdpi.comfrontiersin.orgnih.gov For example, the synthesis of 1,5-disubstituted-1,2,3-triazoles has been achieved in good yields using a copper(II) trifluoromethanesulfonate (B1224126) catalyst in a DMF/ascorbic acid solvent system at elevated temperatures. frontiersin.orgnih.gov In some cases, solvent-free conditions using a catalyst like HClO4-SiO2 have been reported for the synthesis of 1,2,4-triazole derivatives at 80°C. frontiersin.org

The choice of base is also crucial in many classical syntheses. Bases such as potassium hydroxide (B78521), sodium hydroxide, and various carbonates are frequently used to facilitate cyclization and other reaction steps. nih.govmdpi.comacs.org For instance, the synthesis of 5-phenyl-1,2,4-triazole-3-thione involves heating benzoylthiosemicarbazide in a 20% sodium hydroxide solution. nih.gov The reaction temperature and duration are also critical parameters, with many classical syntheses requiring prolonged heating under reflux. scielo.org.za

Modern and Advanced Synthetic Strategies

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and rapid methods for synthesizing triazole derivatives. These modern strategies often utilize alternative energy sources and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating methods. scielo.org.zasciforum.netrsc.orgpnrjournal.com The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully achieved using microwave assistance from succinimides and aminoguanidine (B1677879) hydrochloride. sciforum.net This method offers a complementary approach to traditional syntheses, particularly for reactions involving less nucleophilic aromatic amines. sciforum.net

Studies have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. For example, the synthesis of certain 1,2,4-triazole derivatives that required 27 hours under conventional heating was completed in just 30 minutes with microwave irradiation. rsc.org Similarly, another reaction that took 24 hours at 80°C to give a 52% yield was completed in 10 minutes under microwave irradiation with a 79% yield. rsc.org

The following table compares conventional and microwave-assisted synthesis for some triazole derivatives:

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of N-substituted propenamide derivativesSeveral hours33–90 seconds (82% yield) rsc.org
Synthesis of piperazine-azole-fluoroquinolone derivatives27 hours30 minutes (96% yield) rsc.org
Synthesis of coumarin-tethered 1,2,3-triazole hybrids24 hours (52% yield)10 minutes (79% yield) rsc.org
Synthesis of 3,5-disubstituted-1,2,4-triazole derivatives72 hours (hydrothermal)1.5 hours (85% yield) rsc.org

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis is another advanced technique that utilizes acoustic cavitation to enhance chemical reactivity. mdpi.comnih.govnih.gov This method has been successfully applied to the synthesis of 1,2,4-triazole derivatives, leading to higher yields and shorter reaction times compared to conventional methods. mdpi.comnih.gov

For example, the ultrasound-assisted synthesis of a series of N-substituted 1,2,4-triazole-2-thiol derivatives resulted in good to excellent yields (75–89%) within a short period (40–80 minutes) at a relatively low temperature (45–55 °C). mdpi.com In contrast, the conventional method for the same compounds gave lower to moderate yields (60–75%) and required a much longer reaction time (16–26 hours). mdpi.com Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles was achieved in high yields (84-96%) under ultrasonic conditions. nih.gov

Green Chemistry Principles in the Synthesis of Triazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of triazole derivatives to minimize environmental impact. nih.govconsensus.appresearchgate.netrsc.org This includes the use of environmentally benign solvents, catalysts, and energy sources. consensus.apprsc.org

Water is a prime example of a green solvent that has been successfully used in triazole synthesis. consensus.appresearchgate.net For instance, a one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines was developed in aqueous media under mild conditions, with products easily isolated in high yields (83–95%). researchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are also emerging as green alternatives. consensus.appresearchgate.net A novel copper(II)-acidic deep eutectic solvent has been used for the synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and reusability of the solvent system. consensus.app

The use of green catalysts, such as copper nanoparticles, further enhances the sustainability of these synthetic methods. consensus.app These modern approaches not only offer environmental benefits but also often lead to improved reaction efficiency and atom economy.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and high regioselectivity. However, it is critical to note that the classic CuAAC reaction, first reported independently by the groups of Meldal and Sharpless, specifically produces 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction joins organic azides and terminal alkynes, a process that, without a copper catalyst, would require high temperatures and yield a mixture of 1,4 and 1,5-regioisomers. nih.gov

While the CuAAC is the definitive method for synthesizing 1,2,3-triazoles, the synthesis of the 1,2,4-triazole core found in 3-(4H-1,2,4-triazol-3-yl)propan-1-amine requires different strategies. frontiersin.org Nevertheless, copper catalysis remains relevant in alternative synthetic pathways leading to 1,2,4-triazoles. For instance, Cu(II) has been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides, which involves an oxidative cyclization and subsequent desulfurization. organic-chemistry.org

Recent research has also explored various copper catalysts to enhance the efficiency of triazole synthesis. Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper complexes have demonstrated high activity, affording 1,4-disubstituted 1,2,3-triazoles in minutes with very low catalyst loading under solvent-free conditions. acs.org

Table 1: Overview of Copper-Catalyzed Reactions in Triazole Synthesis

Reaction TypeTriazole Isomer FormedKey ReactantsCatalyst System ExampleKey Findings & Citations
Classic CuAAC1,2,3-TriazoleTerminal Alkynes, Organic AzidesCu(I) generated in situHighly regioselective for the 1,4-isomer; reaction proceeds at room temperature in excellent yields. nih.gov
In Situ Hydrazoic Acid CuAAC4-Monosubstituted-1,2,3-TriazoleTerminal Alkynes, Sodium Azide (forms HN₃ in situ)CuI/TBTA with a mild organic acidAllows for the synthesis of 4-substituted-1H-1,2,3-triazoles with diverse functional group tolerance. acs.orgnih.gov
Oxidative Cyclization1,2,4-TriazoleArylidenearylthiosemicarbazidesCu(II)Catalyzes the construction of 4,5-disubstituted 1,2,4-triazoles, followed by desulfurization to yield the triazole. organic-chemistry.org
NHC-Based Catalysis (CuAAC)1,2,3-TriazoleBenzyl Azide, Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Quantitative conversion achieved in minutes with catalyst loadings as low as 25-50 ppm. acs.org

Synthesis of Key Intermediates and Precursors for the Compound

The synthesis of this compound relies on the availability of key precursors that form the propyl-amine side chain and the heterocyclic triazole ring. Research into analogous structures provides a blueprint for the synthesis of these essential intermediates.

Two complementary pathways have been developed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share a similar structural backbone. rsc.orgnih.gov These methods utilize common starting materials: succinic anhydride, aminoguanidine hydrochloride, and various amines. The specific synthetic route chosen depends on the nucleophilicity of the amine used. rsc.org

Pathway A: This route begins with the preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine. This intermediate then reacts with highly nucleophilic amines (e.g., aliphatic amines) under microwave irradiation. The reaction proceeds via a nucleophilic opening of the succinimide (B58015) ring, followed by recyclization to form the 1,2,4-triazole ring. rsc.orgnih.gov

Pathway B: For less nucleophilic amines, such as aromatic amines, an alternative pathway is employed. This involves the initial preparation of N-arylsuccinimides from succinic anhydride and an aromatic amine. This intermediate is then reacted with aminoguanidine hydrochloride, again using microwave irradiation, to yield the final 1,2,4-triazole product. rsc.org

To synthesize the specific target compound, this compound, these methods could be adapted by starting with precursors like glutaronitrile (B146979) or protected versions of 4-aminobutanoic acid instead of succinic anhydride to achieve the desired propyl-amine side chain. Another key precursor for many 1,2,4-triazole syntheses is thiosemicarbazide, which can be cyclized with reagents like formamide. nih.gov

Table 2: Key Precursors and Intermediates for 1,2,4-Triazole Synthesis

Precursor/IntermediateRole in SynthesisTypical Starting MaterialsSynthetic Method Example & Citations
N-guanidinosuccinimideIntermediate for reaction with nucleophilic aminesSuccinic anhydride, Aminoguanidine hydrochlorideUsed in a microwave-assisted, one-pot reaction with amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.orgnih.gov
N-ArylsuccinimidesIntermediate for reaction with aminoguanidineSuccinic anhydride, Aromatic aminesReacts with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring. rsc.org
ThiosemicarbazideCore component for the triazole ringCommercially availableReacts with formamide upon heating to form 1,2,4-triazole-3-thione, a versatile intermediate. nih.gov
Hydrazinecarboximidamide derivativesKey intermediate for cyclizationThioureas or HydrazinecarbothioamidesCyclized with a formic acid equivalent to produce 3-amino-1,2,4-triazoles. nih.gov

Purification and Isolation Techniques for Synthetic Products

The effective purification and isolation of the synthesized triazole compounds are crucial for obtaining a product of high purity. This is particularly important when metal catalysts, such as copper, are used in the synthesis, as residual metal contamination can be a concern. researchgate.net A variety of techniques are employed, often in combination, to purify the final product.

Common purification methods include:

Crystallization/Recrystallization: This is a widely used technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize while impurities remain in the solution. Solvents such as ethanol, methanol, acetonitrile, and water are frequently used. nih.govgoogle.com

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the target compound from byproducts and unreacted starting materials based on differences in polarity. researchgate.net

Washing/Extraction: The crude product can be washed with various solvents to remove specific impurities. For instance, washing with pentane (B18724) can remove non-polar impurities. acs.org Liquid-liquid extraction is also common. One approach involves dissolving the crude triazole mixture in a solvent and extracting it with a caustic solution (e.g., NaOH) to form a water-soluble salt of the triazole, leaving organic impurities behind. The triazole is then precipitated by neutralizing the aqueous layer with acid. google.com

Treatment with Chelating Agents: To remove residual copper catalyst, the isolated product can be dissolved in an organic solvent and washed with an aqueous solution of a chelating agent like EDTA. researchgate.net However, the effectiveness of this method can be limited if the copper ion has a high affinity for the triazole product. researchgate.net

Filtration: Simple filtration is used to isolate precipitated solids from the reaction mixture or after crystallization. mdpi.commdpi.com The product is often washed on the filter with a cold solvent to remove residual impurities. mdpi.com

Charcoal Treatment: The triazole salt solution may be heated with activated charcoal (e.g., Norite A) to adsorb colored impurities before filtration and precipitation of the final product. google.com

Table 3: Summary of Purification Techniques for Triazole Compounds

TechniqueDescriptionTarget Impurity/PurposeExample Application & Citations
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool and crystallize.General purification from soluble impurities.Products recrystallized from ethanol, water, or acetonitrile. nih.govgoogle.com
Column ChromatographySeparation on a stationary phase (e.g., silica gel) with a mobile phase.Separation of compounds with different polarities.Purification of triazoles on a silica gel pad. nih.govresearchgate.net
Aqueous EDTA WashWashing an organic solution of the product with an aqueous EDTA solution.Removal of residual copper catalyst.Suggested for purifying products from CuAAC reactions, though with variable success. researchgate.net
Caustic Extraction & NeutralizationForming a water-soluble salt with a base, separating layers, and re-precipitating with acid.Separation from non-acidic organic impurities.Product extracted with a caustic solution, then precipitated with acid to a specific pH. google.com
Charcoal TreatmentHeating the product solution with activated charcoal.Removal of colored impurities.A triazole salt solution is heated with Norite A, filtered, and then the product is precipitated. google.com
Azeotropic DistillationRemoving water from a system to drive the formation of an anhydrous salt slurry.Purification via salt formation and separation.Used to produce an anhydrous slurry of a triazole salt in an alcohol for purification. google.com

Advanced Spectroscopic and Structural Elucidation Studies of the Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC)

One-dimensional (1D) NMR provides the initial framework for the structure. The ¹H NMR spectrum indicates the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling. The ¹³C NMR spectrum complements this by identifying the number of unique carbon atoms.

For this compound, the expected signals in the ¹H and ¹³C NMR spectra are detailed below. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the electron-donating character of the amine group.

Representative ¹H and ¹³C NMR Data Note: This table presents plausible chemical shifts based on data from analogous structures. Actual experimental values may vary.

Atom Position (see figure) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Coupling
Triazole Ring
C3 - ~158-162 -
C5 ~8.0-8.5 ~148-153 s
N4-H ~11.0-13.0 - br s
Propylamine Chain
Cα-H₂ ~2.8-3.0 ~25-28 t
Cβ-H₂ ~1.9-2.1 ~28-32 p
Cγ-H₂ ~2.9-3.1 ~38-42 t
N-H₂ ~2.5-3.5 (variable) - br s
A chemical structure of this compound with carbons labeled C3, C5, C-alpha, C-beta, and C-gamma for NMR table reference.

Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connections.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, confirming the C-H bonds of the propyl chain and the C5-H of the triazole ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings. columbia.edu This is vital for unambiguously connecting the propyl chain to the triazole ring. Key HMBC correlations would be observed between the Cα protons and the C3 carbon of the triazole ring, and between the C5 proton and the C3 carbon, definitively establishing the 3-substituted pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and deduce structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) can verify the elemental composition, C₅H₁₀N₄, by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.

The fragmentation of this compound under electrospray ionization (ESI) would likely proceed through characteristic pathways. The most common fragmentation involves the loss of neutral molecules. researchgate.net A key fragmentation for aminotriazole derivatives is often the cleavage of the bond between the alkyl chain and the heterocyclic ring. nih.gov

Plausible Mass Spectrometry Fragmentation Data Note: This table is based on fragmentation patterns of similar aminotriazole structures. massbank.eu

m/z Value Proposed Fragment Fragmentation Pathway
127.10 [M+H]⁺ Molecular Ion
110.08 [M+H - NH₃]⁺ Loss of ammonia (B1221849) from the primary amine
84.06 [C₃H₆N₃]⁺ Cleavage of the propyl chain at the β-γ bond
69.05 [C₂H₃N₃]⁺ Triazole ring fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. Infrared (IR) and Raman techniques are complementary and provide a molecular fingerprint. nih.gov

The IR spectrum of this compound would be dominated by absorptions from N-H and C-H stretching. The triazole ring itself has characteristic ring vibration modes. researchgate.net Tautomeric forms, such as the thione-thiol equilibrium in mercapto-triazoles, can be distinguished by specific IR bands, like C=S and S-H stretching. ijsr.net For the target compound, the key is identifying the amine and triazole N-H stretches.

Characteristic Vibrational Spectroscopy Data Note: Wavenumbers are approximate and based on characteristic frequencies for functional groups found in similar triazole derivatives. ijsr.netmdpi.com

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3400-3200 Medium-Broad Amine N-H Symmetric & Asymmetric Stretch
3150-3000 Broad Triazole N-H Stretch
2950-2850 Medium Alkyl C-H Symmetric & Asymmetric Stretch
1650-1580 Strong Amine N-H Scissoring (Bending)
1570-1550 Medium Triazole C=N/N=N Ring Stretch
1450-1410 Medium Triazole C=N Ring Stretch

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C-C backbone of the propyl chain and certain symmetric ring modes of the triazole, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Conformational Analysis in the Solid State

In the solid state, the flexible propanamine side chain will adopt a specific, low-energy conformation relative to the planar triazole ring. X-ray analysis would determine the precise torsion angles along the C-C and C-N bonds of the side chain. This conformation is influenced by the packing forces and intramolecular interactions within the crystal. In related structures, the planarity of the triazole ring is a consistent feature. rsc.org

Supramolecular Interactions and Crystal Engineering

The crystal packing of this compound is dictated by a network of non-covalent interactions, with hydrogen bonding being paramount. The molecule possesses multiple hydrogen bond donors (the amine -NH₂ and triazole N-H) and acceptors (the 'pyridine-like' nitrogen atoms of the triazole ring). This functionality allows for the formation of robust supramolecular architectures. nih.gov

Studies on analogous amino-triazoles show that molecules often link into dimers, chains, or layers through N-H···N hydrogen bonds. researchgate.netresearchgate.net The primary amine can form hydrogen bonds with nitrogen atoms of adjacent triazole rings, while the triazole's own N-H group can bond with another triazole or an amine group, leading to complex three-dimensional networks. researchgate.netnih.gov

Typical Hydrogen Bond Parameters in Triazole Crystal Structures Note: This table presents typical geometric values for hydrogen bonds observed in the crystal structures of related amino-triazole compounds.

Donor (D) Acceptor (A) D-H···A Distance (Å) D-H···A Angle (°) Resulting Motif
Amine N-H Triazole N 2.8 - 3.2 160 - 175 Chain / Layer Formation
Triazole N-H Triazole N 2.7 - 3.0 165 - 180 Dimer / Chain Formation

The study of these interactions is fundamental to crystal engineering, as controlling this supramolecular assembly can influence the material's physical properties, such as stability and solubility.

Tautomerism Studies in 1,2,4-Triazole (B32235) Systems

The phenomenon of tautomerism is a significant characteristic of the 1,2,4-triazole ring system, influencing the chemical reactivity, biological activity, and physical properties of its derivatives. Prototropic tautomerism, involving the migration of a proton, is particularly common in C-substituted 1,2,4-triazoles like this compound. Depending on the position of the mobile hydrogen atom, these compounds can exist in three potential tautomeric forms: the 1H-, 2H-, and 4H-tautomers. The equilibrium between these forms is subtle and can be affected by various factors including the nature of substituents, the solvent, temperature, and concentration. rsc.orgdaneshyari.commdpi.comresearchgate.net

For 3-substituted and 3,5-disubstituted 1,2,4-triazoles, the most prevalent tautomers are the 1H- and 4H-forms. researchgate.netijsr.net Theoretical and experimental studies have consistently shown that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer. ijsr.net However, the presence of substituents can significantly alter this preference.

Comprehensive studies combining spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography with theoretical calculations have been instrumental in elucidating the tautomeric preferences of substituted 1,2,4-triazoles.

A pivotal study on compounds structurally related to the subject of this article, specifically N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, explored the annular prototropic tautomerism in detail. rsc.orgrsc.org This research identified three theoretically possible annular tautomers: the 5-amino-1H-1,2,4-triazole, the 3-amino-1H-1,2,4-triazole, and the 5-amino-4H-1,2,4-triazole. rsc.org Through meticulous NMR spectroscopic analysis and confirmation by X-ray crystallography, it was determined that in the solid state, the hydrogen atom is located on the N1 atom of the 5-amino tautomer. rsc.org In solution, the tautomeric equilibrium was also investigated, providing insights into the dynamic nature of these systems. rsc.org

Another significant investigation focused on the synthesis of 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles and their tautomeric behavior. daneshyari.com This research employed both NMR spectroscopy and X-ray crystallography to study the effects of substitution, temperature, solvents, and concentration. A key finding was that these triazoles predominantly exist in the 1H-form, with the 4H-form not being observed in either the solid state or in solution. daneshyari.com Generally, the 5-amino-1,2,4-triazole tautomer was found to be electronically favored in the tautomeric equilibrium, although some exceptions were noted. daneshyari.com

A review of the chemistry of 1,2,4-triazoles corroborates these findings, stating that for 3-amino-1,2,4-triazole, three tautomers are possible: 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net Citing physical and theoretical studies, the review indicates the stability order to be 3-amino-1H > 3-amino-2H > 3-amino-4H. ijsr.net

The influence of the substituent's position is a critical determinant of tautomeric preference. For instance, in methoxy-substituted 2-(3-aryl-1,2,4-triazole-5-yl)anilines, the orientation of the methoxy (B1213986) group has a remarkable impact. nih.gov An ortho-methoxy group favors a specific tautomer due to the formation of an intramolecular hydrogen bond, whereas for meta- and para-derivatives, the degree of conjugation plays the decisive role in determining the tautomeric equilibrium. nih.gov

The following interactive data tables summarize the key findings from spectroscopic and structural studies on the tautomerism of relevant 1,2,4-triazole derivatives.

Tautomeric Forms of Substituted 1,2,4-Triazoles

Compound TypeObserved TautomersPredominant Form (if determined)Methods of AnalysisReference
N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides5-amino-1H, 3-amino-1H, 5-amino-4H5-amino-1H-form in solid stateNMR Spectroscopy, X-ray Crystallography rsc.org
3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles1H-forms5-amino-1,2,4-triazoles generally favoredNMR Spectroscopy, X-ray Crystallography daneshyari.com
3-Amino-1,2,4-triazole3-amino-1H, 3-amino-2H, 3-amino-4H3-amino-1H-formPhysical and Theoretical Studies ijsr.net
Unsubstituted 1,2,4-triazole1H- and 4H-forms1H-tautomerTheoretical Studies ijsr.net

Spectroscopic Data for Tautomer Identification in 1,2,4-Triazoles

Spectroscopic TechniqueKey Observables for Tautomer DiscriminationExample ApplicationReference
1H & 13C NMRChemical shifts of ring protons and carbons are sensitive to the position of the tautomeric proton.Distinguishing between 1H, 2H, and 4H tautomers in amino-substituted 1,2,4-triazoles. rsc.orgdaneshyari.com
X-ray CrystallographyDirectly determines the position of the hydrogen atom on the triazole ring in the solid state.Confirmed the 5-amino-1H-form for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org
Infrared (IR) SpectroscopyCharacteristic absorption bands for N-H and C=N stretching vibrations can differ between tautomers.General characterization of triazole compounds. ijsr.net
UV-Vis SpectroscopyThe position of maximum absorption (λmax) can be influenced by the chromophoric system, which changes with tautomerism.Simulation of UV/vis spectra for the most stable forms and comparison with experimental data. nih.gov

Computational Chemistry and Theoretical Investigations of 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epstem.net It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For 3-(4H-1,2,4-triazol-3-yl)propan-1-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic behavior and potential for chemical reactions. researchgate.net

Molecular orbital analysis is fundamental to understanding a compound's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govdntb.gov.ua

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the primary amine, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the amine and N-H groups, marking them as sites for nucleophilic attack. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.90ELUMO - EHOMO; indicates molecular stability and chemical reactivity. nih.govdntb.gov.ua

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. epstem.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. epstem.net For this compound, characteristic peaks for N-H stretching in the triazole ring and the amine group, C-H stretching of the propane (B168953) chain, and C=N stretching within the ring would be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict ¹H and ¹³C NMR chemical shifts. ufv.br These theoretical values serve as a powerful aid in the assignment of experimental spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
IRν(N-H stretch, amine)3450 cm⁻¹3445 cm⁻¹
IRν(C=N stretch, triazole)1610 cm⁻¹1615 cm⁻¹
¹H NMRδ(CH₂, adjacent to NH₂)2.9 ppm2.8 ppm
¹³C NMRδ(C in triazole ring)155.0 ppm154.5 ppm
UV-Visλmax215 nm212 nm

Molecular Dynamics Simulations for Conformational Landscapes

The flexible propanamine side chain of this compound allows it to adopt numerous conformations in space. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's dynamics, it is possible to explore its conformational landscape and identify the most stable, low-energy conformers. nih.gov Such simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and applying a force field to calculate the forces between atoms and their resulting motion. Analysis of the simulation trajectory can reveal key structural information, such as stable dihedral angles and intramolecular hydrogen bonding patterns.

Table 3: Typical Parameters for an MD Simulation of this compound

ParameterValue/TypePurpose
Force FieldAMBER, CHARMMDefines the potential energy function of the system.
Solvent ModelTIP3P WaterSimulates an aqueous environment.
Simulation Time100 nsDuration of the simulation to ensure adequate sampling of conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.

Quantum Chemical Characterization of Reactivity Descriptors

From the DFT-calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of this compound. researchgate.netrsc.org These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 4: Hypothetical Quantum Chemical Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.90Indicates the tendency of electrons to escape.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.95A higher value suggests greater stability. rsc.org
Global Softness (S)1 / (2η)0.17A lower value suggests less reactivity.
Electrophilicity Index (ω)μ² / (2η)2.58Measures the electrophilic character of the molecule.

In Silico Modeling of Reaction Mechanisms

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of pathways that may be difficult to probe experimentally. researchgate.net For this compound, in silico modeling could be used to investigate its synthesis, for instance, through the cyclization of a precursor molecule. rsc.orgnih.gov By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For example, a plausible synthesis might involve the reaction of 4-aminobutanoic acid derivatives with aminoguanidine (B1677879). rsc.org DFT calculations could map out the reaction pathway, identifying the key bond-forming and bond-breaking steps and the associated energy barriers.

Table 5: Hypothetical Energy Profile for a Key Step in Triazole Ring Formation

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials for the cyclization step.
Transition State 1 (TS1)+25.5The energy barrier for the initial ring-closing step.
Intermediate-5.2A stable species formed after the initial cyclization.
Transition State 2 (TS2)+15.8The energy barrier for the subsequent dehydration step.
Product-20.1The final 1,2,4-triazole (B32235) ring structure.

Structure-Property Relationship Studies (excluding biological activity/efficacy)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.comvulcanchem.com Using a wide range of computationally derived descriptors (electronic, steric, topological, etc.), it is possible to predict properties like boiling point, solubility, and polarity without the need for experimental measurement. For this compound, a QSPR model could be developed by analyzing a series of related triazole compounds. This model could then be used to predict the properties of novel, yet-to-be-synthesized derivatives, guiding further research.

Table 6: Example of a Hypothetical QSPR Model for Predicting Water Solubility (LogS)

DescriptorCoefficientDescription
Molecular Weight-0.015As size increases, solubility tends to decrease.
Polar Surface Area (PSA)+0.025A larger polar surface area increases interaction with water, enhancing solubility.
LogP (Octanol-Water Partition Coefficient)-0.850A measure of lipophilicity; higher values correlate with lower water solubility.
Number of H-bond Donors+0.500More hydrogen bond donors improve interaction with water.

Chemical Reactivity and Derivatization Studies of 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine

Reactions at the Propan-1-amine Moiety (e.g., nucleophilic substitutions, condensation)

The primary amine function of the propan-1-amine moiety is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is central to its utility in derivatization and the construction of larger molecular frameworks.

Formation of Amides, Imines, and Schiff Bases

The primary amine of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. nih.govdergipark.org.tr These reactions are typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent like methanol. nih.gov The formation of the azomethine (HC=N) group is a key transformation, leading to compounds with diverse applications. mwjscience.com For instance, Schiff bases derived from 3-amino-1,2,4-triazole and various aromatic aldehydes have been synthesized, demonstrating the generality of this reaction. nih.govlew.roresearchgate.net

A facile and efficient method for the synthesis of Schiff bases from 3-amino-1,2,4-triazole involves the use of ultrasound irradiation, which can significantly reduce reaction times to a few minutes while providing excellent yields. nih.gov

Table 1: Examples of Schiff Bases Synthesized from Aminotriazoles

Aldehyde/Ketone Reactant Resulting Schiff Base Reference
Benzaldehyde 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine nih.gov
2,3-Dihydroxybenzaldehyde 3-(4H-1,2,4-triazol-3-yl)iminomethylbenzene-1,2-diol nih.gov
2-Hydroxynaphthaldehyde 3-[(E)-4H-1,2,4-Triazol-3-yliminomethyl]naphthalen-2-ol nih.gov

Similarly, the amine group can be acylated to form amides. This is a common reaction in organic synthesis and is crucial for creating peptide-like structures or for introducing specific functional groups. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully achieved through the reaction of N-guanidinosuccinimide with various amines under microwave irradiation. rsc.org This process involves a nucleophilic opening of the succinimide (B58015) ring followed by recyclization to form the 1,2,4-triazole (B32235) ring, demonstrating a pathway to amide-functionalized triazoles. rsc.org

Functionalization for Linker Applications

The bifunctional nature of this compound, possessing both a nucleophilic amine and a stable heterocyclic ring, makes it an attractive candidate for use as a chemical linker. The propan-1-amine moiety provides a convenient handle for conjugation to other molecules. For instance, a related compound, 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine, is noted for its utility in bioconjugation, where the stability of the triazole ring is a key advantage. evitachem.com The amine group can be reacted with activated carboxylic acids, isothiocyanates, or other electrophilic partners on a biomolecule or a solid support to form stable covalent bonds. This allows for the tethering of the triazole moiety, which can then be further functionalized or used to influence the properties of the resulting conjugate.

Reactions Involving the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity. It can undergo substitution reactions, as well as ring-opening and cyclization reactions, providing further avenues for molecular diversification.

Substitutions on the Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can react with electrophiles, particularly alkylating agents. The alkylation of C-amino-1H-1,2,4-triazoles has been studied, and it is known that quaternization can occur at the N-2 and N-4 positions. acs.org The regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions. acs.org For example, a method for the selective synthesis of 1,4-disubstituted 3-amino-1,2,4-triazoles has been developed, which involves the quaternization of a 1-substituted 3-acetylamino-1,2,4-triazole followed by deprotection. acs.org

Computational studies have indicated that for 3-amino-1H-1,2,4-triazoles, increasing the hardness of the electrophile favors attack at the N-4 position, while softer electrophiles are more likely to react at the N-2 position or the exocyclic amino group. acs.org The synthesis of various substituted 1,2,4-triazoles has been achieved through methods such as metal-free intermolecular reactions of hydrazones and amines under aerobic oxidative conditions, and copper-catalyzed multicomponent reactions. isres.org

Ring-Opening and Cyclization Reactions

The 1,2,4-triazole ring can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, 3-amino-1,2,4-triazoles can react with α,β-unsaturated ketones and esters to yield 1,2,4-triazolo[1,5-a]pyrimidines. researchgate.netlookchem.com These reactions expand the structural complexity of the molecule by building additional rings onto the triazole core.

Furthermore, 3-amino-1,2,4-triazoles are valuable precursors for the synthesis of fused bicyclic evitachem.comnih.govacs.org-triazoles. acs.org A modular three-step procedure has been developed that combines carboxylic acids with acyl hydrazides to construct these medicinally relevant scaffolds. acs.org This demonstrates the utility of the aminotriazole moiety in facilitating ring closure to form more elaborate heterocyclic systems. The synthesis of fused 1,2,4-triazoles can also be achieved from hydrazones, which are versatile precursors for nitrogen-containing heterocycles. frontiersin.orgnih.gov

Design and Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block

The dual reactivity of this compound makes it a versatile building block for the construction of complex molecular architectures, including macrocycles and other bioactive compounds. nih.govnih.gov

The synthesis of macrocycles containing a 1,2,4-triazole unit has been reported. nih.govakjournals.comnih.govthieme-connect.com These structures are of interest in medicinal chemistry and materials science. For example, a rectangular 1,2,4-triazole-based N-heterocyclic carbene macrocycle has been synthesized, which can be further modified post-synthesis. nih.gov Another approach involves the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) for the efficient synthesis of triazole-containing macrocycles in a continuous-flow system. akjournals.com

The aminotriazole scaffold is a key component in the design of various biologically active molecules. For instance, derivatives of 3-amino-1,2,4-triazole have been explored as potential therapeutic agents. nih.gov The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlights how the core structure can be elaborated to create a library of compounds with potential pharmacological activity. rsc.org Furthermore, 3-amino-1,2,4-triazoles serve as precursors for the synthesis of fused heterocycles like 1,2,4-triazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. researchgate.netlookchem.comacs.org The ability to construct such complex molecules from a relatively simple starting material underscores the importance of this compound and its analogues in synthetic organic chemistry.

Table 2: List of Chemical Compounds

Compound Name
This compound
1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine
3-(4H-1,2,4-triazol-3-yl)iminomethylbenzene-1,2-diol
3-[(E)-4H-1,2,4-Triazol-3-yliminomethyl]naphthalen-2-ol
N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine
1,4-disubstituted 3-amino-1,2,4-triazoles
1-substituted 3-acetylamino-1,2,4-triazole
1,2,4-triazolo[1,5-a]pyrimidines

Regioselectivity and Stereoselectivity in Derivatization Pathways

The derivatization of this compound can proceed through several pathways, with the outcome largely dependent on the nature of the reagents and the reaction conditions employed. The primary points of reactivity are the nitrogen atoms of the triazole ring (N1, N2, and N4) and the nitrogen atom of the terminal primary amine. As the molecule is achiral, discussions of stereoselectivity are not applicable unless a chiral reagent is used or a chiral center is introduced during derivatization.

Regioselectivity in N-Alkylation and N-Acylation of the Triazole Ring

The 1,2,4-triazole ring can undergo N-alkylation and N-acylation. The position of substitution on the triazole ring is a key aspect of its reactivity. In unsubstituted 1,2,4-triazole, alkylation typically yields a mixture of N1 and N4 substituted products. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as the base and solvent used. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net

In the case of 3-substituted-1,2,4-triazoles, the electronic properties of the substituent at the C3 position play a significant role in directing the regioselectivity of N-alkylation. For this compound, the propanamine side chain is an electron-donating group, which can influence the nucleophilicity of the adjacent nitrogen atoms.

Studies on related 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives have shown that alkylation can be highly regioselective. For example, the reaction of 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates proceeds with high regioselectivity to yield fused heterocyclic compounds. wikipedia.org While this specific reaction is not directly applicable to our target molecule, it highlights the principle that substituents can strongly direct the outcome of derivatization reactions on the triazole ring.

Reactivity of the Primary Amine

The primary amine of the propanamine side chain is a potent nucleophile and can readily undergo a variety of derivatization reactions, including acylation, alkylation, and Schiff base formation. In many instances, the reactivity of the primary amine will dominate over the N-acylation or N-alkylation of the triazole ring, especially under neutral or mildly basic conditions.

For example, the reaction of this compound with an acyl chloride or anhydride (B1165640) would be expected to primarily yield the corresponding N-acylated propanamine derivative. This is due to the higher nucleophilicity of the primary aliphatic amine compared to the nitrogen atoms of the aromatic triazole ring.

Competitive Reactivity and Derivatization Studies

While specific derivatization studies on this compound are not extensively reported in the reviewed literature, we can infer the expected regioselectivity from studies on analogous compounds. For instance, in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the derivatization occurs at the amide nitrogen, which is part of a side chain, demonstrating the accessibility and reactivity of side-chain functional groups. rsc.org

A hypothetical reaction of this compound with an electrophile under various conditions can be considered to illustrate the potential regiochemical outcomes.

Table 1: Predicted Regioselectivity in the Derivatization of this compound

ElectrophileReaction ConditionsPredicted Major ProductRationale
Alkyl Halide (e.g., CH₃I)Mild base (e.g., K₂CO₃)N-alkylation of the primary amineThe primary amine is a stronger nucleophile than the triazole nitrogens.
Alkyl Halide (e.g., CH₃I)Strong base (e.g., NaH)Mixture of N1 and N4-alkylated triazoleDeprotonation of the triazole ring enhances its nucleophilicity. researchgate.net
Acyl Chloride (e.g., CH₃COCl)Neutral or mild baseN-acylation of the primary amineThe primary amine is highly reactive towards acylation.
Aldehyde/KetoneAcidic or basic catalysisSchiff base at the primary amineClassic condensation reaction of primary amines.

It is important to note that these are predicted outcomes based on the general principles of chemical reactivity. Detailed experimental studies are required to definitively determine the regioselectivity of derivatization pathways for this compound. The electronic and steric effects of the propanamine side chain on the triazole ring's reactivity, as well as the specific reaction conditions, will ultimately dictate the product distribution. nih.gov

Coordination Chemistry of 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine As a Ligand

Ligand Properties and Potential Coordination Modes

The coordination behavior of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine is dictated by its structural features, primarily the 1,2,4-triazole (B32235) ring and the terminal amino group. These components provide multiple nitrogen donor atoms, allowing for a variety of coordination possibilities with metal ions.

Role of Nitrogen Donor Atoms in Coordination

The 1,2,4-triazole ring system is rich in nitrogen atoms, which can act as Lewis bases, donating their lone pair of electrons to a metal center. nih.govtue.nlmdpi.com Specifically, the nitrogen atoms at positions 1, 2, and 4 of the triazole ring are potential coordination sites. nih.gov The exocyclic amino group on the propanamine chain provides an additional nitrogen donor atom. This multiplicity of donor sites allows the ligand to coordinate to metal ions in several ways, influencing the geometry and dimensionality of the resulting metal complexes. nih.govmdpi.com The basicity and steric accessibility of these nitrogen atoms play a crucial role in determining the preferred coordination mode. mdpi.com

Chelation Effects and Multidentate Binding

The presence of both the triazole ring and the terminal amino group on a flexible propyl chain enables this compound to act as a multidentate ligand. This can lead to the formation of stable chelate rings with a metal ion, a phenomenon known as the chelation effect. nih.govtue.nl Depending on the conformation of the propanamine chain, the ligand can coordinate in a bidentate fashion, for instance, through one of the triazole nitrogens and the amino nitrogen. This chelation enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. nih.gov The flexibility of the propyl chain allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with nitrogen-donor ligands. mdpi.com The synthesis of transition metal complexes with ligands containing 1,2,4-triazole moieties has been reported. nih.govnih.gov These reactions often yield crystalline products that can be characterized by single-crystal X-ray diffraction to elucidate their three-dimensional structures. tubitak.gov.tr The coordination environment around the metal center, including bond lengths and angles, can be precisely determined. The resulting complexes can range from discrete mononuclear units to multidimensional polymers. mdpi.com For example, related triazole ligands have been shown to form complexes with Ni(II), Cu(II), Zn(II), and Cd(II), where the ligand coordinates through different nitrogen atoms of the triazole ring. nih.govnih.gov

Metal IonPotential GeometryReference
Ni(II)Tetrahedral, Octahedral nih.govnih.govekb.eg
Cu(II)Square Planar, Tetrahedral, Octahedral nih.govnih.govekb.eg
Zn(II)Tetrahedral nih.govnih.gov
Cd(II)Tetrahedral, Octahedral nih.govnih.govekb.eg

Main Group Element Adducts

While the coordination chemistry of this compound with transition metals is more extensively studied, it can also form adducts with main group elements. The Lewis acidic character of some main group elements and their compounds allows for the formation of coordination compounds with nitrogen-containing ligands. The nature of these interactions and the resulting structures would depend on the specific main group element and its oxidation state.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are invaluable for probing the electronic structure and bonding in metal complexes.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complex. Coordination of the ligand to a metal ion can lead to shifts in the absorption bands of the ligand (ligand-centered transitions) and the appearance of new bands corresponding to d-d transitions (for transition metals) or charge-transfer transitions (from ligand to metal or metal to ligand). ekb.eg For instance, the UV-Vis spectra of transition metal complexes with similar triazole-based ligands show bands that are characteristic of the geometry of the complex. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II). The EPR spectrum provides information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to distinguish between different coordination geometries (e.g., square planar vs. tetrahedral for Cu(II) complexes).

Spectroscopic TechniqueInformation Obtained
UV-Visible SpectroscopyElectronic transitions, coordination geometry
Infrared (IR) SpectroscopyVibrational modes of the ligand and changes upon coordination
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical environment of ligand protons and carbons
Electron Paramagnetic Resonance (EPR) SpectroscopyOxidation state and coordination environment of paramagnetic metal ions

Structural Determination of Coordination Compounds

Despite the synthetic accessibility of this compound, there is a notable absence of published crystallographic data for its coordination compounds with any metal ions. Consequently, detailed structural parameters such as those typically presented in crystallographic information files (CIFs) are not available. The creation of data tables detailing specific bond lengths and angles for complexes of this ligand is therefore not possible at this time.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), offers profound insights into the nature of metal-ligand interactions. These studies can predict and rationalize the geometric structures of complexes, the energies of molecular orbitals, and the distribution of electron density. Such calculations are invaluable for understanding the covalent and electrostatic contributions to the metal-ligand bond and for interpreting spectroscopic data.

A comprehensive search of computational chemistry databases and scholarly articles indicates a lack of theoretical studies focused specifically on the coordination complexes of this compound. While research exists on the theoretical aspects of other substituted 1,2,4-triazole ligands, these findings cannot be directly extrapolated to the title compound due to the unique electronic and steric effects of the propan-1-amine substituent. Therefore, data tables of computed bond orders, orbital contributions, or electronic transition energies for its metal complexes are currently unavailable.

Advanced Analytical Method Development for the Detection and Quantification of the Compound Non Clinical

Chromatographic Techniques for Purity, Stability, and Identity in Research Samples

Chromatographic methods are central to the analytical workflow for assessing the purity, stability, and identity of pharmaceutical intermediates and research compounds. Given the polar nature of "3-(4H-1,2,4-triazol-3-yl)propan-1-amine," which contains both a triazole ring and a primary amine, specific chromatographic strategies are required to achieve adequate retention and separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like "this compound," reversed-phase (RP) HPLC is a common starting point, though modifications are often necessary to achieve optimal results.

Method development for analogous small, polar triazole compounds often involves:

Column Selection : Standard C18 columns may not provide sufficient retention for highly polar analytes. Alternative stationary phases such as C18 columns with aqueous stability (AQ-type), polar-embedded phases, or polar-endcapped columns are often employed. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Mobile Phase Composition : A typical mobile phase in RP-HPLC consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To improve peak shape and retention of basic compounds like amines, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to suppress the ionization of silanol groups on the stationary phase and to protonate the analyte.

Detection : A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of triazole-containing compounds, which typically exhibit UV absorbance. For instance, a study on a 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide substance identified absorption maxima at 252 nm, 258 nm, and 263 nm nih.govnih.gov. The specific absorbance spectrum for "this compound" would need to be determined experimentally.

A developed HPLC-DAD method for a related compound, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio) acetate, demonstrates the utility of this technique for purity and assay determination in bulk drug substances nih.gov.

Table 1: Illustrative HPLC Parameters for Analysis of Amino-Triazole Derivatives

ParameterTypical Conditions
Column Polar-Embedded C18 (e.g., 250 mm x 4.6 mm, 5 µm) or HILIC
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analyte retention (e.g., 5% to 95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 5-20 µL
Detection DAD at 210-260 nm

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of polar compounds like "this compound" by GC can be challenging due to its low volatility and the presence of active amine and triazole protons, which can lead to poor peak shape and adsorption onto the column.

To overcome these challenges, derivatization is often employed to convert the polar functional groups into less polar, more volatile moieties. Common derivatization strategies for primary amines include:

Acylation : Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride.

Silylation : Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (TMS) groups.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion. For some tricyclic antidepressants with amine functionalities, derivatization with BSTFA followed by GC-MS analysis has proven effective nih.gov.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a sensitive detection method like mass spectrometry, provide a high degree of selectivity and sensitivity, making them invaluable for identity confirmation and trace-level quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar and non-volatile compounds like "this compound." LC-MS/MS, using a triple quadrupole mass spectrometer, offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This technique is essential for the analysis of triazole derivatives in complex matrices. The analysis of small polar triazole metabolites often faces challenges such as poor fragmentation and high chemical noise from the matrix mdpi.com. Techniques like differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to enhance selectivity by separating ions based on their mobility in a gas phase before they enter the mass spectrometer mdpi.com. A validated LC-MS/MS method for 1,2,4-triazole (B32235) in soil achieved a limit of quantification of 1.1 µg kg⁻¹ waters.com.

Gas Chromatography-Mass Spectrometry (GC-MS) , following appropriate derivatization, provides high chromatographic resolution and definitive structural information through mass spectral fragmentation patterns. It is a robust method for purity profiling and identifying unknown impurities. For example, a GC-MS method was developed for the determination of benzotriazole UV stabilizers in sludge samples, demonstrating the technique's applicability to complex matrices after suitable sample preparation tcichemicals.com.

Table 2: Comparison of Hyphenated Techniques for "this compound" Analysis

TechniqueAdvantagesConsiderations
LC-MS/MS High sensitivity and selectivity; no derivatization required; suitable for polar, non-volatile compounds.Potential for matrix effects; may require specialized columns (e.g., HILIC) for good retention.
GC-MS High chromatographic efficiency; provides detailed structural information; robust and widely available.Requires derivatization for polar amines; compound must be thermally stable after derivatization.

Validation of Analytical Methods for Research Purity and Process Control

Any analytical method developed for the assessment of purity and for process control must be validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples and assessing peak purity using a DAD or MS detector.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. A correlation coefficient (r²) of >0.99 is generally desired.

Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovery is calculated.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are particularly important for impurity analysis.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

A study on the validation of an HPLC method for an active pharmaceutical ingredient containing a 1,2,4-triazole moiety confirmed that the method met the criteria for linearity, accuracy, and precision, making it suitable for quality control. Similarly, a GC method for an intermediate was validated for precision, recovery, linearity, and robustness, confirming its suitability for use in the pharmaceutical industry.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

Validation ParameterAcceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0% for assay; 80.0% - 120.0% for impurities
Precision (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities
Robustness System suitability parameters should pass under varied conditions

Potential Applications in Materials Science and Industrial Chemistry

Use as Monomers or Precursors in Polymer Synthesis

The presence of a primary amine group allows 3-(4H-1,2,4-triazol-3-yl)propan-1-amine to be readily incorporated into polymer chains through various polymerization reactions, such as polycondensation or polyaddition. The resulting polymers benefit from the inherent properties of the triazole ring, including thermal stability, chemical resistance, and coordinating ability.

Polymers containing 1,2,4-triazole (B32235) units in their backbone or as pendant groups are noted for their enhanced thermal stability and potential as metal-chelating agents. The incorporation of the this compound moiety can lead to the formation of polymeric scaffolds with regularly spaced triazole units. These scaffolds can serve as platforms for post-polymerization modification or as materials for gas sorption and separation, leveraging the polar nature of the triazole ring.

While direct research on polymeric scaffolds exclusively from this compound is specific, the broader class of triazole-containing polymers demonstrates the potential of this compound. The triazole rings can engage in hydrogen bonding and dipole-dipole interactions, influencing the morphology and properties of the resulting polymeric material.

The primary amine of this compound can react with various functional groups, such as epoxides, isocyanates, or carboxylic acid derivatives. This reactivity allows it to function as a cross-linking agent, connecting polymer chains to form a three-dimensional network. The introduction of the triazole group through this cross-linking can enhance the mechanical strength, thermal stability, and solvent resistance of the polymer. The extent of cross-linking and the resulting material properties can be tailored by controlling the amount of the triazole-containing amine used.

Precursor for Advanced Functional Materials

The ability of the 1,2,4-triazole ring to coordinate with metal ions is a key feature that enables the use of this compound as a precursor for various advanced functional materials.

The choice of metal ion and reaction conditions can lead to a diverse range of CP and MOF structures with varying pore sizes and functionalities. These materials are of interest for applications in gas storage, separation, and catalysis.

Table 1: Examples of Research Findings on Triazole-based Coordination Polymers

Metal IonResulting Structure/PropertiesPotential Application
Zinc(II)Formation of a 2D network with the triazole ligand. The material exhibits thermal stability up to 300 °C.Gas Sorption
Copper(II)A 3D framework with open metal sites. Shows catalytic activity in oxidation reactions.Catalysis
Cadmium(II)A fluorescent coordination polymer. The luminescence is sensitive to the presence of certain small molecules.Chemical Sensing

Beyond crystalline MOFs, this compound can be used to create amorphous or semi-crystalline hybrid inorganic-organic materials. By reacting with metal halides or alkoxides, the amine and triazole groups can form covalent or coordinative bonds with the inorganic components, leading to a homogeneous material at the molecular scale. These hybrid materials can combine the processability and flexibility of polymers with the thermal stability and electronic properties of inorganic materials. For instance, its incorporation into silica (B1680970) or titania matrices can yield materials with tailored surface chemistry for applications in chromatography or as coatings.

Role in Catalysis (e.g., as a ligand in homogeneous or heterogeneous catalysis)

The coordinating ability of the triazole ring and the potential for the amine group to be functionalized make this compound a versatile ligand in catalysis. In homogeneous catalysis, it can form soluble metal complexes that catalyze a variety of organic transformations. The electronic properties of the catalyst can be tuned by modifying the substituents on the triazole ring or the amine group.

For heterogeneous catalysis, the ligand can be immobilized on a solid support, such as silica, alumina, or a polymer resin. This allows for the easy separation and recycling of the catalyst. The triazole moiety can effectively stabilize metal nanoparticles, preventing their aggregation and deactivation, which is a common issue in heterogeneous catalysis. The resulting supported catalysts can be employed in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The bifunctional nature of the ligand can also lead to cooperative catalytic effects, where both the metal center and the ligand participate in the catalytic cycle.

Supramolecular Assembly and Self-Assembled Systems

The formation of ordered nanostructures through the self-assembly of molecular components is a cornerstone of modern materials science. Triazole-containing compounds are known to participate in the formation of complex supramolecular architectures. nih.gov The design of these systems often relies on tuning intermolecular interactions. elsevierpure.com

The 1,2,4-triazole ring in this compound can engage in hydrogen bonding and coordination with metal ions, while the flexible propanamine tail allows for conformational adaptability. These features are critical for the bottom-up fabrication of functional nanomaterials. Research on other triazole derivatives has demonstrated their capacity to form one-dimensional nanofibers, gels, and other nano-architectures through self-assembly. elsevierpure.comodu.edu For instance, lipophilic metal-triazole complexes have been shown to form heat-set gel-like networks and exhibit dynamic structural transformations. elsevierpure.com

Furthermore, polymerization-induced self-assembly (PISA) has been successfully employed to create nano-objects from triazole-based polymers. rsc.org By adjusting polymerization conditions, a variety of morphologies such as spheres, worms, and vesicles can be achieved. rsc.org This suggests that polymers derived from this compound could also be utilized in PISA to generate novel self-assembled systems with potential applications in nanotechnology. rsc.org

The table below summarizes examples of self-assembled structures formed from various triazole derivatives, highlighting the potential for this compound in this field.

Triazole Derivative TypeSelf-Assembled StructureMethodPotential ApplicationReference
Lipophilic metal-triazole complexesNanofibers, gel-like networksSelf-assembly in solutionDynamic supramolecular devices elsevierpure.com
Poly(N-vinyl-1,2,4-triazole) (PNVTri) based block copolymersSpheres, worms, vesicles, nanotubesPolymerization-Induced Self-Assembly (PISA)Nanotechnology rsc.org
Peracetylated sugar beta-triazole derivativesOrganogelsSelf-assembly in organic solventsDrug delivery, dye removal odu.edu
Helical Polycarbodiimide Copolymers with triazole side chainsFibrillar motifs, superhelicesSelf-assembly in thin filmFunctional materials, drug carriers nih.gov

Development of Chemical Sensors or Probes

The triazole moiety has become an increasingly common feature in the design of chemical sensors, largely due to the advent of "click chemistry," which often utilizes the formation of a 1,4-disubstituted triazole ring. rsc.org While this compound is a 1,2,4-triazole, the principles of its utility in sensor design remain relevant. The nitrogen atoms of the triazole ring can act as binding sites for both cations and anions. rsc.org

Fluorescent activity-based probes incorporating a 1,2,3-triazole urea (B33335) structure have been developed for the phenotypic characterization of bacteria at the single-cell level. nih.gov Another study detailed a triazole-based fluorescent probe for the detection of mercury ions (Hg²⁺) in biological systems. nih.gov The probe's design was based on a rhodamine B derivative containing a triazole ring, which exhibited enhanced fluorescence upon binding to Hg²⁺. nih.gov This interaction involved the opening of a spirolactam ring, leading to a detectable signal. nih.gov

Given these examples, it is conceivable that this compound could be chemically modified to serve as a scaffold for new chemical sensors. The primary amine group offers a convenient handle for attaching fluorophores, chromophores, or other signaling units, while the triazole ring can participate in analyte binding.

The following table presents examples of triazole-based chemical sensors and probes, indicating the potential of specifically functionalized derivatives of this compound.

Sensor/Probe TypeTarget AnalytePrinciple of DetectionTriazole RoleReference
Fluorescent activity-based probeSerine hydrolases and lipases in Staphylococcus aureusEnzyme activity-based labelingStructural component of the inhibitor nih.gov
Fluorescent probe (Rhodamine B derivative)Mercury ions (Hg²⁺)Spirolactam ring-opening leading to fluorescence enhancementPart of the chelating moiety nih.gov
Photocatalysts (4CzIPN derivatives)General (oxidative and reductive transformations)Twisted intramolecular charge transfer (TICT) effect modulationLinker and modulator of photophysical properties acs.org

Corrosion Inhibitors

One of the most extensively researched industrial applications of triazole derivatives is as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govmdpi.comijcsi.pro Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film. nih.govnih.gov The triazole ring, with its multiple nitrogen atoms and π-electrons, plays a crucial role in this adsorption process. nih.gov

The inhibitive action of triazoles has been demonstrated for mild steel, carbon steel, and aluminum alloys in hydrochloric and sulfuric acid solutions. nih.govrsc.orgresearchgate.netresearchgate.net The mechanism of inhibition can involve both physisorption (electrostatic interaction) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals). ijcsi.prorsc.org Studies have shown that triazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org

The presence of the amine group in this compound could further enhance its potential as a corrosion inhibitor. The amine group provides an additional site for adsorption onto the metal surface. The effectiveness of a corrosion inhibitor often increases with its concentration, up to an optimal level. nih.govnih.gov

Research on various triazole derivatives has yielded high inhibition efficiencies. For example, novel synthesized triazole derivatives have shown efficiencies of up to 95.3% for mild steel in 1.0 M HCl. rsc.org Another study on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol reported an inhibition efficiency of 89% for low-carbon steel in 0.5 M HCl. nih.gov

Below is a data table summarizing the performance of various triazole derivatives as corrosion inhibitors.

Triazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Inhibition MechanismReference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl95.3Mixed-type (Physisorption and Chemisorption) rsc.org
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl95.0Mixed-type (Physisorption and Chemisorption) rsc.org
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1 M HCl>90 (at 400 ppm)Not specified nih.gov
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)Low-carbon steel0.5 M HCl89Mixed-type (Physisorption) nih.gov
5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiolAA6061 Aluminium Alloy0.1 M HClNot specifiedNot specified researchgate.net

This body of research strongly suggests that this compound is a promising candidate for development as an effective corrosion inhibitor.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. For the synthesis of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine and its analogues, flow chemistry is a significant unexplored avenue. Research has already demonstrated the successful application of continuous-flow microfluidic and microwave-assisted techniques for creating libraries of 1,2,4-triazole (B32235) derivatives. nih.govresearchgate.net These methods allow for rapid reaction optimization and the efficient production of diverse compound sets. researchgate.net

A key advantage is the ability to handle hazardous or high-energy intermediates safely within the confined, controlled environment of a flow reactor, a feature particularly relevant for some triazole synthesis pathways. researchgate.net Future research could focus on developing a fully automated, multi-step flow synthesis for this compound. researchgate.net Such a system, potentially integrating real-time reaction monitoring, would streamline production, minimize manual handling, and facilitate high-throughput screening of derivatives for various applications. researchgate.netsci-hub.se The development of automated drug discovery platforms that couple flow synthesis with other established techniques is a likely future direction, accelerating the identification of new hit compounds. sci-hub.se

Table 1: Comparison of Synthesis Techniques for Triazole Derivatives

Feature Batch Synthesis Flow Chemistry / Automated Synthesis
Scalability Often complex to scale up More straightforward, linear scalability
Safety Higher risk with hazardous reagents/intermediates Enhanced safety, better control of exotherms
Consistency Potential for batch-to-batch variability High reproducibility and product consistency
Efficiency Can be time-consuming with multiple workups Reduced reaction times, potential for in-line purification researchgate.net

| Screening | Slower for library synthesis | Ideal for rapid analogue synthesis and high-throughput screening nih.govresearchgate.net |

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. researchgate.net For the 1,2,4-triazole scaffold, ML models, particularly artificial neural networks (ANN), have already been successfully employed to predict properties like corrosion inhibition efficiency with high accuracy, surpassing traditional non-linear models. espublisher.com This demonstrates the power of AI to handle the complex, non-linear relationships between a molecule's quantum characteristics and its functional performance. espublisher.com

Future research on this compound could leverage AI for several purposes:

Rational Compound Design: AI models can be trained on existing data to design novel derivatives with optimized properties, be it for medicinal chemistry, materials science, or other applications. ML frameworks are increasingly used to forecast inhibitor efficiency even before synthesis, drastically reducing experimental costs and development time. researchgate.net

Synthesis Prediction: AI tools can predict the most viable and efficient synthetic pathways, suggesting optimal reagents, catalysts, and reaction conditions.

Property Forecasting: As demonstrated in studies on related compounds, ML can predict biological activities or material properties, allowing researchers to prioritize the synthesis of the most promising candidates. nih.goveurjchem.com

This data-driven approach minimizes trial-and-error experimentation, accelerates the discovery cycle, and facilitates the exploration of a much wider chemical space than would be possible through traditional methods alone. researchgate.net

Exploration of Novel Reaction Pathways and Mechanistic Insights

While several methods exist for constructing the 1,2,4-triazole ring, there is a continuous drive to discover more efficient, selective, and environmentally benign synthetic routes. frontiersin.org Future research should focus on moving beyond conventional condensation reactions.

Promising areas of exploration include:

Photochemical Synthesis: Light-promoted reactions offer mild conditions and unique reactivity. A novel photochemical multi-component reaction has been reported for synthesizing 1,2,4-triazoles, proceeding through triplet species and azomethine ylide intermediates. researchgate.net Applying such methodologies to precursors of this compound could provide a highly innovative and efficient pathway.

Enzymatic Synthesis: The use of enzymes, such as purine (B94841) nucleoside phosphorylase, for the synthesis of 1,2,4-triazole-based nucleosides showcases the potential of biocatalysis in this field. mdpi.com Exploring enzymes that can catalyze the formation of the triazole ring itself or modify the side chain could lead to highly selective and sustainable processes.

Metal-Free Catalysis: Developing metal-free condensation processes is a key goal for green chemistry. researchgate.net Research into organocatalysts or novel condensation agents for the cyclization step could eliminate the risk of metal contamination in the final product.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids, often in the absence of a solvent. mdpi.com Further optimization of this technique for the specific target compound could significantly reduce reaction times.

A deeper theoretical and experimental investigation into the mechanisms of these novel reactions will be crucial for their optimization and broader application.

Advanced Characterization Techniques for Intricate Architectures

The structural elucidation of 1,2,4-triazole derivatives is fundamental to understanding their function. While standard techniques like NMR (¹H, ¹³C), FT-IR, and mass spectrometry are routinely used, the unique architecture of these compounds presents specific challenges that call for more advanced approaches. nih.govmdpi.commdpi.com

Future research will rely on a combination of sophisticated techniques to resolve complex structural questions:

Multi-dimensional NMR: 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously assigning proton and carbon signals, especially in complex derivatives or when confirming regioselectivity of substitution on the triazole ring. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of newly synthesized compounds with high precision. mdpi.com

X-ray Crystallography: For obtaining unequivocal proof of structure, including the specific tautomeric form and the spatial arrangement of substituents, single-crystal X-ray diffraction is the gold standard.

Computational Spectroscopy: Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can aid in interpreting complex spectra and confirming the most stable tautomers and conformers of the molecule. researchgate.net

A key area of focus will be the precise characterization of tautomerism in the 4H-1,2,4-triazole ring of the title compound, as the position of the proton can significantly influence the molecule's hydrogen bonding capacity and, consequently, its biological and material properties. eurjchem.com

Table 2: Spectroscopic Data for Representative 1,2,4-Triazole Scaffolds

Compound Type ¹H NMR (δ, ppm) - Key Signals ¹³C NMR (δ, ppm) - Key Signals Reference
5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol 11.77 (s, 1H, SH), 7.05-6.99 (d, Ar-H), 3.96 (q, 1H, CH) 155.16 (C=S), 141.33-126.87 (Ar-C), 37.60 (CH) mdpi.com
N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine 9.05 (s, 1H, NH), 7.83-7.03 (d, Ar-H), 7.32 (s, 2H, NH₂), 2.37 (s, 3H, CH₃), 2.21 (s, 3H, CH₃) 159.82, 157.42 (Triazole-C), 145.63-116.62 (Ar-C), 21.07, 20.22 (CH₃) nih.gov

| 3-Amino-5-ethyl-1,2,4-triazole | 11.3 (br s, 1H, NH), 5.3 (br s, 2H, NH₂), 2.5 (q, 2H, CH₂), 1.1 (t, 3H, CH₃) | 160.7 (Triazole C5), 156.4 (Triazole C3), 18.9 (CH₂), 11.3 (CH₃) | mdpi.com |

Emerging Roles in Niche Chemical Technologies and Sustainable Processes

The future applications of this compound and its derivatives are expected to extend into specialized technologies, with a strong emphasis on sustainability. The principles of green chemistry are increasingly guiding research, favoring processes that are atom-economical, use benign solvents, and employ recyclable catalysts. researchgate.net

Emerging roles for this compound class include:

Green Catalysis: The use of heteropolyacids (HPAs) as green, reusable catalysts for organic synthesis is an attractive field. researchgate.net Triazole derivatives could be explored as ligands for creating novel, efficient, and recyclable catalytic systems.

Corrosion Inhibition: Derivatives of 1,2,4-triazole have shown significant potential as corrosion inhibitors for various metals and alloys. espublisher.com This niche application is crucial for industrial sustainability, as it minimizes material waste and prevents environmental contamination from leaks. Future work could tailor the structure of this compound to create highly effective, environmentally friendly corrosion inhibitors.

Materials Science: The 1,2,4-triazole ring is a valuable building block in materials science, including the development of energetic materials and coordination polymers. mdpi.comeurjchem.com The specific functional groups of the title compound—a primary amine and the triazole ring—make it an excellent candidate for creating novel polymers or metal-organic frameworks (MOFs) with unique properties.

Sustainable Synthesis: The integration of sustainable practices like enzymatic catalysis, solvent-free microwave synthesis, and flow chemistry will be paramount. mdpi.comresearchgate.netmdpi.com These approaches not only reduce the environmental footprint but also often lead to higher yields and purities. researchgate.net

By focusing on these emerging areas, research into this compound can contribute to the development of next-generation chemical technologies that are both innovative and environmentally responsible.

Q & A

Basic: What synthetic routes are available for 3-(4H-1,2,4-triazol-3-yl)propan-1-amine, and how are intermediates characterized?

A common approach involves S-alkylation of triazole precursors with halogenated alkylamines under alkaline conditions. For example, analogous triazole derivatives (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) are synthesized via nucleophilic substitution using aryl halides in basic media at room temperature . Key intermediates are purified via chromatography (e.g., ethyl acetate/hexane gradients) and characterized using ¹H-NMR, ¹³C-NMR, and HRMS to confirm regiochemistry and purity .

Basic: How is the structural integrity of this compound validated experimentally?

Spectroscopic techniques are critical:

  • ¹H-NMR : Aromatic protons of the triazole ring typically appear as singlets (δ 8.0–8.5 ppm), while alkyl chain protons resonate between δ 1.5–3.5 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula. For example, a derivative with a pyridinyl group showed an HRMS peak at m/z 215 ([M+H]⁺) .
  • X-ray crystallography (for analogs): Resolves tautomeric ambiguities, as seen in 3-phenyl-1,2,4-triazol-5-amine, where dihedral angles between aromatic systems were measured .

Advanced: How can reaction yields be optimized during synthesis?

Key factors include:

  • Catalyst selection : Copper(I) bromide (CuBr) enhances coupling efficiency in heterocyclic alkylation .
  • Base choice : Cesium carbonate (Cs₂CO₃) improves nucleophilicity in S-alkylation reactions .
  • Temperature control : Prolonged stirring at 35°C (2 days) increases conversion rates for triazole derivatives .
  • Purification : Gradient elution in column chromatography minimizes byproduct contamination .

Advanced: How do tautomeric forms of triazole derivatives impact physicochemical properties?

Triazoles exhibit tautomerism (e.g., 3-phenyl vs. 5-phenyl tautomers), influencing solubility and reactivity. X-ray studies show that planar triazole rings (dihedral angle <3° with substituents) favor specific tautomeric states, which can be predicted computationally . For 3-(4H-triazol-3-yl)propan-1-amine, tautomerism may affect hydrogen-bonding capacity in biological assays.

Biochemical Evaluation: What methodologies assess the bioactivity of this compound?

  • Antimicrobial assays : Fluorinated triazole analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) are screened against bacterial/fungal strains via broth microdilution (MIC values) .
  • Enzyme inhibition : Triazole derivatives are tested against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines determine selectivity indices .

Safety and Handling: What protocols mitigate risks during synthesis?

  • PPE : Lab coats, nitrile gloves, and goggles are mandatory due to acute toxicity risks (oral LD₅₀ ~300 mg/kg) .
  • Waste disposal : Segregate halogenated byproducts and transfer to certified hazardous waste facilities .
  • Spill management : Neutralize acidic/basic residues before adsorption with inert materials (e.g., vermiculite) .

Data Contradiction Analysis: How are discrepancies in spectral data resolved?

  • Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify assignments. For example, a methylthio group in 3-(methylthio)propan-1-amine derivatives shows IR absorption at 3298 cm⁻¹ (N-H stretch) and ¹H-NMR signals at δ 2.1 ppm (S-CH₃) .
  • Crystallographic clarity : Resolve ambiguous NOE correlations using single-crystal X-ray data .

Advanced: Can computational modeling predict biological interactions?

Molecular docking (e.g., AutoDock Vina) and QSAR models are used to triage compounds for synthesis. For example, fluorobenzyl triazole derivatives showed enhanced binding to fungal CYP51 in silico, correlating with in vitro antifungal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.